molecular formula C9H9N3O B10880422 N-(3-Methylquinoxalin-2-yl)hydroxylamine CAS No. 23468-79-3

N-(3-Methylquinoxalin-2-yl)hydroxylamine

Cat. No.: B10880422
CAS No.: 23468-79-3
M. Wt: 175.19 g/mol
InChI Key: TXCOQCOFXGDIJB-UHFFFAOYSA-N
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Description

N-(3-Methylquinoxalin-2-yl)hydroxylamine is a heterocyclic compound with the molecular formula C₉H₉N₃O It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylquinoxalin-2-yl)hydroxylamine typically involves the reaction of 3-methylquinoxaline with hydroxylamine. One common method is the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by the reaction with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylquinoxalin-2-yl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce different quinoxaline derivatives with altered functional groups.

Scientific Research Applications

N-(3-Methylquinoxalin-2-yl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methylquinoxalin-2-yl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth . The compound binds to the active site of the receptor, preventing its autophosphorylation and subsequent signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

N-(3-Methylquinoxalin-2-yl)hydroxylamine can be compared to other quinoxaline derivatives, such as:

    Quinoxaline N-oxides: These compounds are similar in structure but have an additional oxygen atom, which can alter their reactivity and biological activity.

    3-Methylquinoxaline: This is the parent compound from which this compound is derived. It lacks the hydroxylamine group, which can significantly impact its chemical properties and applications.

    Quinoxalin-2(1H)-ones:

This compound stands out due to its unique combination of a quinoxaline core and a hydroxylamine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

23468-79-3

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-(3-methylquinoxalin-2-yl)hydroxylamine

InChI

InChI=1S/C9H9N3O/c1-6-9(12-13)11-8-5-3-2-4-7(8)10-6/h2-5,13H,1H3,(H,11,12)

InChI Key

TXCOQCOFXGDIJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NO

Origin of Product

United States

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